Cytisine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cytisine can be synthesized through various methods. One common method involves the extraction from raw plant material using a lower alcohol, such as methanol or ethanol, followed by acidification with a mineral acid to a pH between 1.5 and 3.5 . The combined alcohol-aqueous extracts are concentrated under vacuum distillation, and the resulting concentrate is extracted with chloroform, methylene chloride, butyl acetate, or normal butanol . The purified concentrate is then alkalized to a pH of between 9 and 12 with alkaline hydroxide or ammonium hydroxide and extracted again with the same solvents . The final product is obtained by evaporating the combined organic extracts to dryness and crystallizing with acetone or ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using similar methods as described above. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Cytisine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Efficacy in Smoking Cessation

Numerous studies have established cytisine's effectiveness in aiding smoking cessation. A systematic review and meta-analysis indicated that this compound increases the likelihood of quitting smoking by over twofold compared to placebo . The following table summarizes key findings from various randomized controlled trials (RCTs) assessing this compound's efficacy:

Comparative Effectiveness

When comparing this compound to other smoking cessation aids, such as varenicline and nicotine replacement therapies, findings suggest that while this compound is effective, it may not outperform varenicline in all scenarios. For instance, one study reported that this compound had an abstinence rate of 50.5% compared to 55.9% for varenicline after six months . However, this compound demonstrated a more favorable safety profile with fewer adverse events reported .

Safety Profile

This compound is generally well-tolerated with a benign safety profile. Adverse events are typically mild and include symptoms such as nausea and abnormal dreams . The ratio of adverse events in this compound-treated groups was significantly lower than that reported for varenicline users, indicating a potential preference for this compound based on tolerability .

Future Research Directions

Emerging research suggests that this compound could extend beyond smoking cessation to address other forms of addiction, including e-cigarette dependence and potentially other substance use disorders . The ongoing studies aim to explore the broader implications of this compound's pharmacological properties and its role in comprehensive addiction treatment strategies.

Wirkmechanismus

Cytisine acts as a partial agonist of nicotinic acetylcholine receptors, particularly the α4β2 subtype . By binding to these receptors, this compound stimulates dopamine release, which helps alleviate nicotine cravings and withdrawal symptoms . This mechanism is similar to that of nicotine, but this compound has a lower efficacy, making it a safer alternative for smoking cessation .

Vergleich Mit ähnlichen Verbindungen

Cytisin wird oft mit anderen nikotinischen Rezeptoragonisten verglichen, wie Nicotin und Vareniclin . Obwohl alle drei Verbindungen an nikotinische Acetylcholinrezeptoren binden, hat Cytisin eine einzigartige Struktur, die es ihm ermöglicht, als partieller Agonist mit weniger Nebenwirkungen zu wirken . Andere ähnliche Verbindungen umfassen Anatoxin und Epibatidin, die ebenfalls mit nikotinischen Rezeptoren interagieren, aber unterschiedliche pharmakologische Profile aufweisen .

Liste ähnlicher Verbindungen

- Nicotin

- Vareniclin

- Anatoxin

- Epibatidin

Die einzigartigen Eigenschaften von Cytisin und seine Wirksamkeit bei der Rauchentwöhnung machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen.

Biologische Aktivität

Cytisine is a natural alkaloid primarily derived from the seeds of Laburnum anagyroides, belonging to the Leguminosae family. It has been recognized for its significant pharmacological properties, particularly in the context of smoking cessation, but its biological activity extends beyond this application. This article provides a comprehensive overview of this compound's biological activities, including its mechanisms of action, pharmacological effects, and recent research findings.

This compound functions primarily as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is crucial for its efficacy in promoting smoking cessation by mimicking nicotine's effects while reducing withdrawal symptoms. This compound exhibits a higher affinity for these receptors compared to nicotine, making it an effective alternative in nicotine replacement therapies .

Key Mechanisms:

- Neuroprotective Effects : this compound has shown potential neuroprotective properties through its modulation of nAChRs, influencing various neurological pathways associated with mood regulation and addiction .

- Regulation of Mood and Behavior : Studies indicate that this compound can affect mood and behavioral patterns, potentially aiding in conditions related to anxiety and depression .

- Influence on Autonomic Functions : The compound also plays a role in regulating autonomic nervous system functions, impacting cardiovascular health and food intake .

Pharmacological Properties

Recent studies have explored the diverse pharmacological activities of this compound beyond its use in smoking cessation. These include:

- Antimicrobial Activity : this compound derivatives have demonstrated antibacterial effects against various pathogens, including Staphylococcus aureus, with some compounds showing comparable efficacy to established antibiotics like gentamicin .

- Analgesic Activity : In vivo studies indicate that certain this compound derivatives exhibit analgesic properties, although they may not reach the efficacy levels of traditional analgesics like sodium diclofenac .

- Antiviral Activity : Preliminary research suggests potential antiviral effects, warranting further investigation into this compound's role in combating viral infections .

Case Studies and Research Findings

Recent clinical trials and studies have provided valuable insights into the effectiveness and safety profile of this compound. Below is a summary of notable findings:

Eigenschaften

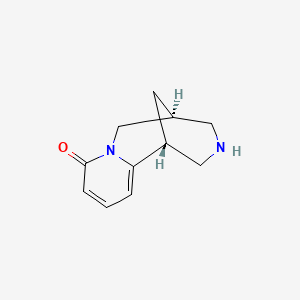

IUPAC Name |

(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJTVLIZGCUXLD-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6047-01-4 (hydrochloride) | |

| Record name | Cytisinicline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883395 | |

| Record name | Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 218 °C at 2 mm Hg | |

| Record name | Cytisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTISINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform; practically insoluble in petroleum ether, Soluble in 1.3 parts water, In water, 4.39X10+5 mg/L at 16 °C | |

| Record name | CYTISINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors. These which are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction. Cytisine reduces the effects of NIC on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating NIC withdrawal symptoms that accompany cessation attempts., Cytisine is an agonist of the cholinoreceptors in the vegetative ganglia and belongs to the group of the gangliostimulating drugs. It excites the nicotine-sensitive cholinoreceptors of the postsynaptic membranes in the vegetative ganglia, chromaffin cells in the molecular part of the suprarenal gland and sinocarotid reflexogenic zone, which results in excitation of the respiratory center, predominantly through the reflexes, simulation of adrenaline release by the medullar part of the suprarenal glands and a rise in the blood pressure. After its absorption in the gastrointestinal tract, cytisine plays the part of a nicotine-substitute substance which decreases the period of interaction between nicotine and the corresponding receptors. This in turn leads to a gradual decrease and interruption of the smokers' psychic and physical nicotine dependence., A family of genes has been identified that encodes subunits of nicotinic acetylcholine receptors (nAChRs) and is expressed in the nervous system. Functional neuronal nAChRs can be expressed in Xenopus oocytes by injection of RNA encoding 1 of 2 different beta-subunits (beta 2, beta 4) in pairwise combination with RNA encoding 1 of 3 different alpha-subunits (alpha 2, alpha 3, alpha 4). We examined the sensitivity of these 6 different alpha- beta-subunit combinations to the nicotinic agonists ACh, nicotine, cytisine, and 1,1-dimethyl-4-phenylpiperazinium (DMPP). Each subunit combination displayed a distinct pattern of sensitivity to these 4 agonists. The alpha 2 beta 2 combination was 5-fold more sensitive to nicotine than to acetylcholine, while the alpha 3 beta 2 combination was 17-fold less sensitive to nicotine than to ACh, and the alpha 3 beta 4 combination was equally sensitive to both nicotine and ACh. nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 2 were 14-100-fold less sensitive to cytisine than to ACh. In contrast, nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 4 were 3-17-fold more sensitive to cytisine than to ACh. The alpha 2 beta 2, alpha 3 beta 2, and alpha 3 beta 4 combinations were each equally sensitive to DMPP and ACh, while the alpha 2 beta 4, alpha 4 beta 2, and alpha 4 beta 4 combinations were 4-24-fold less sensitive to DMPP than to ACh. We also demonstrated that these differences are neither a consequence of variation in the relative amounts of RNA injected nor an artifact of oocyte expression. The oocyte system can accurately express ligand-gated ion channels because mouse muscle nAChRs expressed in oocytes display pharmacological properties similar to those reported for these receptors expressed on BC3H-1 cells. We conclude that both the alpha- and the beta-subunits contribute to the pharmacological characteristics of neuronal nAChRs., Neuronal nicotinic acetylcholine receptors subserve predominantly modulatory roles in the brain, making them attractive therapeutic targets. Natural products provide key leads in the quest for nicotinic receptor subtype-selective compounds. Cytisine, found in Leguminosae spp., binds with high affinity to alpha4beta2* nicotinic receptors. We have compared the effect of C3 and C5 halogenation of cytisine and methylcytisine (MCy) on their interaction with native rat nicotinic receptors. 3-Bromocytisine (3-BrCy) and 3-iodocytisine (3-ICy) exhibited increased binding affinity (especially at alpha7 nicotinic receptors; Ki approximately 0.1 microM) and functional potency, whereas C5-halogenation was detrimental. 3-BrCy and 3-ICy were more potent than cytisine at evoking (3)H dopamine release from striatal slices (EC50 approximately 11 nM), (3)H noradrenaline release from hippocampal slices (EC50 approximately 250 nM), increases in intracellular Ca2+ in PC12 cells and inward currents in Xenopus oocytes expressing human alpha3beta4 nicotinic receptor (EC50 approximately 2 microM). These compounds were also more efficacious than cytisine. C3-halogenation of cytisine is proposed to stabilize the open conformation of the nicotinic receptor but does not enhance subtype selectivity., Cytisine, a partial agonist that binds with high affinity to the alpha4beta2 nicotinic acetylcholine receptor..., For more Mechanism of Action (Complete) data for CYTISINE (7 total), please visit the HSDB record page. | |

| Record name | Cytisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTISINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic prisms from acetone, Solid | |

CAS No. |

485-35-8 | |

| Record name | Cytisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytisinicline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTISINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytisine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTISINICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53S5U404NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYTISINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152-153, 152-153 °C (sublimes), MP: 155 °C | |

| Record name | Cytisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTISINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cytisine interact with its target in the body?

A1: this compound acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), mimicking the effects of nicotine but with higher affinity and lower activity. [] This interaction reduces the rewarding and reinforcing effects of nicotine, helping individuals overcome addiction. []

Q2: What are the downstream effects of this compound binding to α4β2 nAChRs?

A2: By partially activating α4β2 nAChRs, this compound stimulates dopamine release in the mesolimbic system, but to a lesser extent than nicotine. [] This effect helps alleviate withdrawal symptoms and cravings associated with smoking cessation. [] Conversely, this compound also blocks the binding of nicotine to these receptors, reducing the satisfaction derived from smoking and further aiding in cessation efforts. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A4: Yes, spectroscopic data including IR, CD, 1D and 2D NMR, HR-ESI-MS and EI-MS has been used to characterize this compound and its derivatives. [, ] Electron ionization mass spectrometry has been specifically employed to analyze the fragmentation patterns of this compound and its derivatives. []

Q5: Have computational methods been used to study this compound?

A5: Yes, quantum-chemical calculations have been performed on this compound derivatives to determine their energy and charge characteristics. [] These calculations can help predict the stability and reactivity of this compound analogs.

Q6: Are there QSAR models available for this compound?

A6: Bioprediction studies using PASS (Prediction of Activity Spectra for Substances) have been conducted to investigate the potential biological activity of synthesized this compound derivatives. [] This information can guide the development of novel this compound-based drugs.

Q7: How do structural modifications of this compound impact its activity and selectivity?

A7: Research has focused on introducing substituents at various positions on the this compound molecule to enhance its pharmacological profile. [] For example, modifications at the alicyclic nitrogen or the pyridone ring can influence binding affinity and selectivity for specific nAChR subtypes, potentially leading to compounds with improved therapeutic effects and reduced side effects. []

Q8: What is the pharmacokinetic profile of this compound?

A9: this compound demonstrates high systemic bioavailability after oral ingestion. It undergoes minimal metabolism and is primarily cleared through renal excretion. [] Its plasma half-life averages 4.8 hours. [] Animal models indicate moderate brain uptake. []

Q9: How do the pharmacokinetic properties of this compound relate to its pharmacodynamic effects?

A10: The relatively short half-life of this compound necessitates multiple daily doses to maintain therapeutic concentrations. [, ] Its ability to readily cross the blood-brain barrier allows it to effectively target central nervous system nAChRs involved in nicotine addiction. []

Q10: What in vitro models have been used to study the effects of this compound?

A11: Primary mouse dopaminergic neuron cultures have been utilized to investigate the impact of this compound on apoptotic endoplasmic reticulum stress, a major mechanism of dopaminergic neuron loss in Parkinson's disease. []

Q11: What animal models have been employed to evaluate this compound's efficacy?

A12: Studies in mice with 6-hydroxydopamine lesions, a model of Parkinson's disease, have shown that this compound can attenuate motor deficits and protect against dopaminergic neuron loss, particularly in female mice. [] Additionally, research in rat models of temporal lobe epilepsy has demonstrated this compound's ability to reduce seizure frequency and severity, highlighting its potential as an anti-epileptic agent. []

Q12: What is the evidence for this compound's efficacy in human clinical trials?

A13: Numerous clinical trials have investigated this compound as a smoking cessation aid. Meta-analyses of these trials indicate that this compound is more effective than placebo in promoting smoking abstinence. [, , ] Notably, a study comparing this compound with nicotine replacement therapy found this compound to be superior in aiding smoking cessation, although it was associated with a higher frequency of self-reported adverse events. []

Q13: What analytical methods are used to characterize and quantify this compound?

A14: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array (DAD), fluorescence (FLD), and mass spectrometry (MS), is widely used for the analysis of this compound in biological samples and pharmaceutical formulations. [] The choice of detection method depends on the required sensitivity and selectivity for the specific application.

Q14: How does this compound compare to other smoking cessation therapies, such as varenicline?

A15: this compound and varenicline both act as partial agonists at α4β2 nAChRs. While both drugs demonstrate efficacy in promoting smoking cessation, head-to-head trials have yielded mixed results. [, , ] Notably, this compound is significantly less expensive than varenicline, making it a potentially more accessible option for many individuals. [, ]

Q15: Are there potential applications of this compound beyond smoking cessation?

A17: Emerging research suggests that this compound may hold therapeutic potential for other conditions, including alcohol dependence, depression, and neurodegenerative diseases. [, ] For example, preclinical studies have shown promising results for this compound in reducing alcohol consumption and alleviating depressive-like behavior. [, ] Furthermore, its neuroprotective effects in Parkinson's disease models warrant further investigation for potential applications in neurology. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.